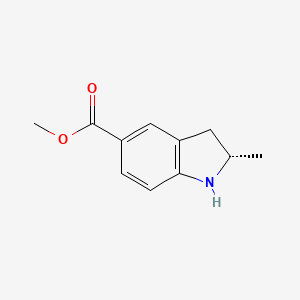
Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the class of compounds it belongs to (e.g., alcohol, ester, amine, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent, etc.), and the steps of the reaction. The yield and purity of the product are also usually reported.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods. The analysis would discuss the bonding within the molecule, the shape of the molecule, and any interesting structural features.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products of the reactions, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. Physical properties could include melting point, boiling point, solubility, density, and refractive index. Chemical properties could include acidity/basicity, reactivity with other compounds, and stability.Aplicaciones Científicas De Investigación
Synthesis of Novel Ring Systems
Research demonstrates efficient methodologies for synthesizing novel ring systems involving the indole scaffold. For instance, the reaction of methyl indole-2-carboxylates with arynes provides a high-yielding synthesis of a new indole-indolone ring system. This process is noted for its broad scope, functional group tolerance, and mild reaction conditions, highlighting its significance in the synthesis of complex molecules with potential biological activities (Rogness & Larock, 2009).
Anticancer Activity
The exploration of methyl indole-3-carboxylate derivatives reveals their potential as anticancer agents. New derivatives synthesized from methyl indole-3-carboxylate have shown to inhibit the growth of melanoma, renal, and breast cancer cell lines. These findings suggest the possible application of these compounds in cancer therapy, emphasizing the importance of structural modifications to enhance biological activity (Niemyjska et al., 2012).
Fluorescence Studies
The synthesis of new methyl 3-arylindole-2-carboxylates provides insights into their potential as fluorescent probes. These compounds exhibit solvent-sensitive emission, with variations in fluorescence quantum yields across different solvents. This property makes them suitable candidates for use in fluorescence-based assays and molecular imaging, contributing to their relevance in both research and diagnostic applications (Queiroz et al., 2007).
Conformational Studies
The design and synthesis of conformationally constrained tryptophan derivatives involve the use of the indole scaffold. These novel derivatives, aiming at peptide and peptoid conformation elucidation, limit the side chain's conformational flexibility while maintaining functional groups for further derivatization. This approach is valuable in studying protein structure and function, facilitating the development of peptidomimetics with enhanced stability and specificity (Horwell et al., 1994).
Synthesis of Biologically Active Molecules
Research on the carboxylation, ethoxycarbonylation, and carbamoylation of indoles underlines the versatility of indole derivatives in organic synthesis. These transformations enable the synthesis of indole-3-carboxylic acids, ethyl indole-3-carboxylates, and indole-3-carboxamides, showcasing the applicability of these methodologies in generating a wide array of biologically active molecules (Nemoto et al., 2016).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to the compound to improve its properties or activity, and unanswered questions about the compound that could be the focus of future research.
Propiedades
IUPAC Name |
methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZHNGYHNZKLBW-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(N1)C=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

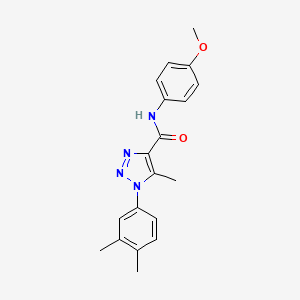
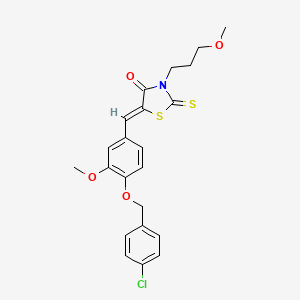
![7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2442425.png)
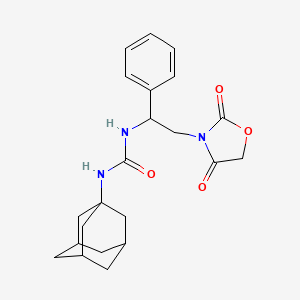
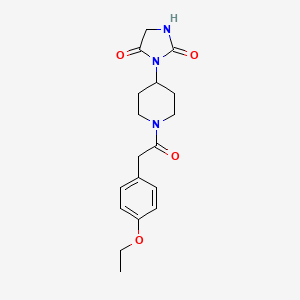
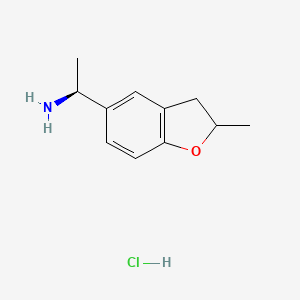
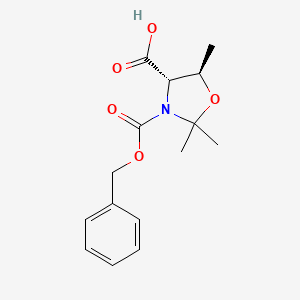
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2442430.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2442431.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)
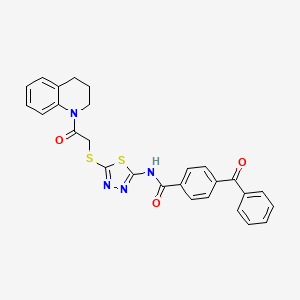
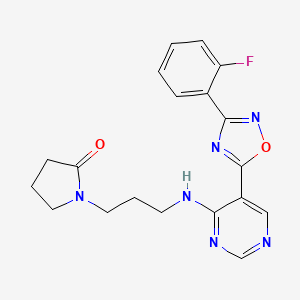
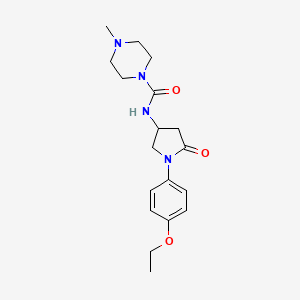
![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)